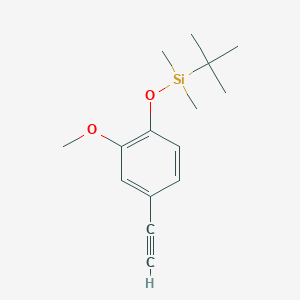
Tert-butyl(4-ethynyl-2-methoxyphenoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl(4-ethynyl-2-methoxyphenoxy)dimethylsilane is a useful research compound. Its molecular formula is C15H22O2Si and its molecular weight is 262.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl(4-ethynyl-2-methoxyphenoxy)dimethylsilane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from simpler organic compounds. The compound can be characterized by various spectroscopic methods, including 1H NMR and 13C NMR, which confirm its structure and purity. For example, the 1H NMR spectrum shows characteristic peaks that correspond to the tert-butyl group and the ethynyl moiety, indicating successful synthesis .
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of combretastatin have demonstrated significant cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division . The mechanism involves binding to the colchicine site on tubulin, leading to disruption in mitotic spindle formation and subsequent apoptosis in cancer cells.
2.2 Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that related compounds exhibit selective activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, potentially through mechanisms involving disruption of bacterial cell wall synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : By binding to tubulin, it prevents polymerization, leading to cell cycle arrest.
- Antioxidant Activity : Similar compounds have shown potential as antioxidants, reducing oxidative stress in cells .
- Synergistic Effects : When combined with other agents, such as BHT (butylated hydroxytoluene), the compound may enhance anti-inflammatory responses through synergistic interactions .
4.1 Case Study: Anticancer Activity
A study explored the effects of a related compound on human cancer cell lines. The results showed that at concentrations as low as 10 µM, significant cytotoxicity was observed with an IC50 value indicating effective inhibition of cell proliferation .
4.2 Case Study: Antimicrobial Testing
In another investigation, this compound was tested against multiple strains of bacteria using agar diffusion methods. The results indicated a strong zone of inhibition against Staphylococcus aureus and Escherichia coli, with MIC values confirming its potential as an antimicrobial agent .
5. Research Findings Summary Table
| Property | Value/Observation |
|---|---|
| Synthesis Yield | 53% |
| Anticancer IC50 | 10 µM (effective inhibition) |
| Antimicrobial MIC (S. aureus) | 0.5 mg/mL (zone of inhibition) |
| Tubulin Polymerization Inhibition | Moderate potency (micromolar level) |
6. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its potential as an anticancer and antimicrobial agent highlights the importance of continued research into its mechanisms and applications in drug development.
Propriétés
IUPAC Name |
tert-butyl-(4-ethynyl-2-methoxyphenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2Si/c1-8-12-9-10-13(14(11-12)16-5)17-18(6,7)15(2,3)4/h1,9-11H,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMGHUDKIRMVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C#C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














